molecular formula C16H13FN2O2S B8527012 1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyrrolidine-2,5-dione CAS No. 918305-29-0

1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyrrolidine-2,5-dione

Cat. No. B8527012
M. Wt: 316.4 g/mol
InChI Key: HMVJXLHGZLRQAU-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

The compound was prepared analogously to example 3e) from 100 mg (0.39 mmol) of 2-(3-chloropropenyl)-4-(4-fluorophenyl)thiazole and 46.8 mg (0.47 mmol) of pyrrolidine-2,5-dione. Yield: 24 mg (17%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
46.8 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]=[CH:4][C:5]1[S:6][CH:7]=[C:8]([C:10]2[CH:15]=[CH:14][C:13]([F:16])=[CH:12][CH:11]=2)[N:9]=1.[NH:17]1[C:21](=[O:22])[CH2:20][CH2:19][C:18]1=[O:23]>>[F:16][C:13]1[CH:14]=[CH:15][C:10]([C:8]2[N:9]=[C:5]([CH:4]=[CH:3][CH2:2][N:17]3[C:21](=[O:22])[CH2:20][CH2:19][C:18]3=[O:23])[S:6][CH:7]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClCC=CC=1SC=C(N1)C1=CC=C(C=C1)F
Name
Quantity
46.8 mg
Type
reactant
Smiles
N1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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